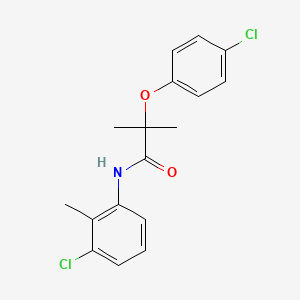
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as Oxyfluorfen, is a herbicide that has been widely used in agriculture to control weeds. It is a member of the diphenyl ether herbicide family and is highly effective against a broad range of annual and perennial weeds. Oxyfluorfen has been used for over 30 years and has become an important tool for farmers in their fight against weeds.
Wissenschaftliche Forschungsanwendungen
Oxyfluorfen has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in many scientific research applications, including:
1. Weed control in agriculture: Oxyfluorfen is used to control a wide range of weeds in various crops, including soybeans, cotton, and peanuts.
2. Environmental impact studies: Oxyfluorfen has been studied for its impact on the environment, including its effects on soil microbes, aquatic organisms, and non-target plants.
3. Toxicity studies: Oxyfluorfen has been studied for its toxicity to humans and animals, including its effects on the liver, kidneys, and reproductive system.
Wirkmechanismus
Oxyfluorfen works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant. Oxyfluorfen is absorbed by the roots and leaves of plants and is translocated throughout the plant.
Biochemical and physiological effects:
Oxyfluorfen has been shown to have a number of biochemical and physiological effects on plants, including:
1. Inhibition of chlorophyll synthesis: Oxyfluorfen inhibits the synthesis of chlorophyll, which is essential for photosynthesis.
2. Disruption of cell membranes: Oxyfluorfen disrupts the cell membranes of plants, leading to cell death.
3. Induction of oxidative stress: Oxyfluorfen induces oxidative stress in plants, leading to damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
Oxyfluorfen has several advantages and limitations for lab experiments. Some of the advantages include:
1. Highly effective: Oxyfluorfen is highly effective at controlling a wide range of weeds.
2. Easy to use: Oxyfluorfen is easy to use and can be applied as a spray or a granule.
3. Low toxicity: Oxyfluorfen has low toxicity to humans and animals.
Some of the limitations include:
1. Persistence in the environment: Oxyfluorfen can persist in the environment for several months, which can lead to contamination of soil and water.
2. Non-selective: Oxyfluorfen is non-selective and can damage non-target plants.
3. Resistance: Oxyfluorfen resistance has been reported in some weed species.
Zukünftige Richtungen
For research include the development of new herbicides, resistance management, environmental impact studies, and the development of new formulations. Oxyfluorfen is an important tool for farmers in their fight against weeds, and continued research is needed to ensure its safe and effective use.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11-14(19)5-4-6-15(11)20-16(21)17(2,3)22-13-9-7-12(18)8-10-13/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIABUQJWGYJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![3-phenyl-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3937267.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)
![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)


![1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3937345.png)
